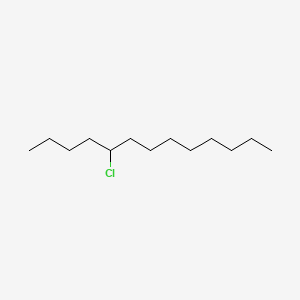
Butethal sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butethal sodium, also known as butobarbital sodium, is a sedative and hypnotic drug primarily used for the treatment of severe intractable insomnia. It belongs to the barbiturate class of drugs and acts on receptors in the brain, specifically the gamma-aminobutyric acid (GABA) receptors, causing the release of the chemical GABA. This chemical inhibits certain areas of the brain, resulting in sleepiness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butethal sodium is synthesized through a series of chemical reactions involving the condensation of urea with diethyl malonate, followed by alkylation and cyclization. The reaction conditions typically involve the use of strong bases such as sodium ethoxide and high temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The synthesized compound is then purified through recrystallization and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Butethal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted barbiturates
Wissenschaftliche Forschungsanwendungen
Butethal sodium has several scientific research applications, including:
Chemistry: Used as a model compound in the study of barbiturate chemistry and reaction mechanisms.
Biology: Employed in research on the effects of barbiturates on the central nervous system.
Medicine: Investigated for its potential use in treating various neurological disorders.
Industry: Utilized in the development of new sedative and hypnotic drugs.
Wirkmechanismus
Butethal sodium exerts its effects by binding to a distinct site associated with a chloride ion channel at the GABA A receptor. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus. This results in a marked decrease in neuronal activity, leading to sedation and hypnosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenobarbital
- Secobarbital
- Pentobarbital
- Amobarbital
Comparison
Butethal sodium is unique among barbiturates due to its intermediate duration of action, which makes it suitable for treating severe insomnia without causing prolonged sedation. Compared to phenobarbital, which has a longer duration of action, this compound is less likely to cause residual drowsiness. Secobarbital and pentobarbital have shorter durations of action but higher potential for abuse and dependence .
Eigenschaften
CAS-Nummer |
35763-44-1 |
|---|---|
Molekularformel |
C10H15N2NaO3 |
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
sodium;5-butyl-5-ethyl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C10H16N2O3.Na/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;/h3-6H2,1-2H3,(H2,11,12,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
QTNNCMYRNIXYPH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] |
Verwandte CAS-Nummern |
77-28-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



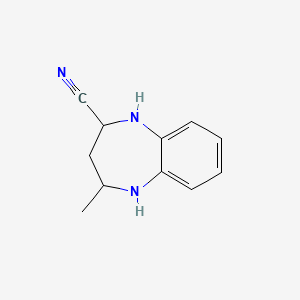

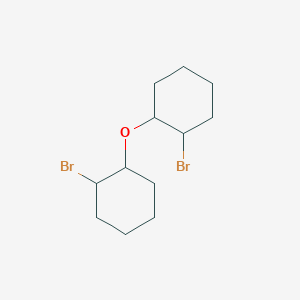
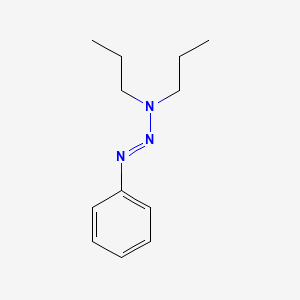
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)

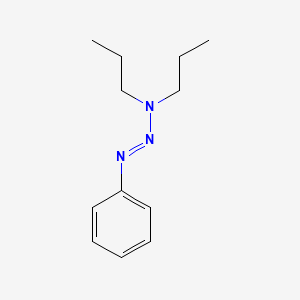
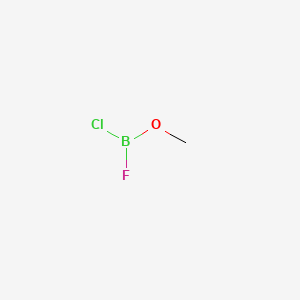

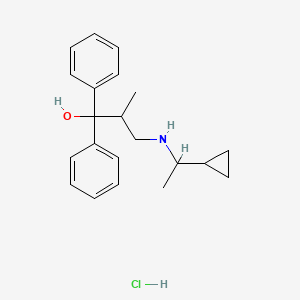
![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)
